N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17998373
InChI: InChI=1S/C10H21NO2/c1-8(2)9(3)7-11(4)6-5-10(12)13/h8-9H,5-7H2,1-4H3,(H,12,13)
SMILES:
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine

CAS No.:

Cat. No.: VC17998373

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-Dimethylbutyl)-N-methyl-beta-alanine -

Specification

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
IUPAC Name 3-[2,3-dimethylbutyl(methyl)amino]propanoic acid
Standard InChI InChI=1S/C10H21NO2/c1-8(2)9(3)7-11(4)6-5-10(12)13/h8-9H,5-7H2,1-4H3,(H,12,13)
Standard InChI Key MMGLDVHAFDFSKF-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)CN(C)CCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s systematic IUPAC name is 3-[(2,3-dimethylbutyl)(methyl)amino]propanoic acid, with the molecular formula C₁₀H₂₁NO₂ (calculated molecular weight: 187.28 g/mol) . Its structure consists of:

  • A beta-alanine backbone (3-aminopropanoic acid).

  • A methyl group attached to the amino nitrogen.

  • A 2,3-dimethylbutyl group as the N-alkyl substituent.

Table 1: Key Identifiers

PropertyValueSource
Molecular FormulaC₁₀H₂₁NO₂Inferred
Molecular Weight187.28 g/molCalculated
IUPAC Name3-[(2,3-dimethylbutyl)(methyl)amino]propanoic acidN/A
Common SynonymsNot widely reportedN/A

Synthesis and N-Alkylation Strategies

General Methods for N-Alkylated Beta-Alanines

While no direct synthesis protocols for N-(2,3-dimethylbutyl)-N-methyl-beta-alanine exist, analogous N-alkylation techniques from beta-alanine precursors are well-established :

SN2 Displacement of α-Halo Acids

A classic approach involves substituting α-bromo or α-chloro derivatives of amino acids with alkylamines. For example, Fischer’s 1915 method for N-methylalanine used α-bromo acids reacted with methylamine . Adapting this to beta-alanine would require generating a β-bromo intermediate, though steric hindrance from the 2,3-dimethylbutyl group may reduce yield .

Sulfonamide Protection and Alkylation

Modern protocols employ sulfonamide protections (e.g., o-nitrobenzenesulfonyl, tosyl) to enable selective N-alkylation. Albanese et al. achieved N-methylation of valine and phenylalanine using phase-transfer catalysis with triethylbenzylammonium chloride (TEBA) . For bulkier alkyl groups like 2,3-dimethylbutyl, harsher conditions (e.g., DBU/LiOH) may be necessary .

Diazomethane Alkylation

Physicochemical Properties

Predicted Properties from Analogues

Data from N-(3,3-dimethylbutyl)-N-methyl-beta-alanine (CID 60986793) and N-methyl-beta-alanine (CID 75891) suggest:

Table 2: Comparative Physicochemical Data

PropertyN-(3,3-Dimethylbutyl)-N-methyl-beta-alanine N-Methyl-beta-alanine
Molecular Weight187.28 g/mol103.12 g/mol
LogP (Hydrophobicity)~2.1 (estimated)-1.2
Water SolubilityLowHigh
pKa (Carboxyl)~2.42.5
pKa (Amine)~9.810.1

The 2,3-dimethylbutyl isomer likely exhibits even lower solubility due to increased steric bulk, though experimental data are lacking.

Hazard CategoryGHS ClassificationPrecautionary Measures
Skin IrritationH315 (33% of reports)P264: Wash skin thoroughly
Eye IrritationH319 (67% of reports)P305+P351+P338: Eye rinse

The 2,3-dimethylbutyl variant may pose higher irritation risks due to increased hydrophobicity.

Research Gaps and Future Directions

  • Synthetic Challenges: Optimizing routes for sterically hindered N-alkylation.

  • Spectroscopic Characterization: NMR and XRD data to confirm structure.

  • Biological Testing: Cytotoxicity, metabolic stability, and target engagement studies.

  • Regulatory Documentation: Safety assessments under REACH or equivalent frameworks.

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